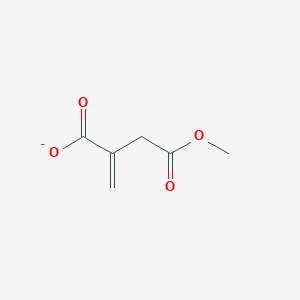

2-Methylene-succinate 4-methyl ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7O4- |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

4-methoxy-2-methylidene-4-oxobutanoate |

InChI |

InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9)/p-1 |

InChI Key |

OIYTYGOUZOARSH-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CC(=C)C(=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Methylene Succinate 4 Methyl Ester

Reactions Involving the Terminal Methylene (B1212753) Group

The terminal methylene group of 2-Methylene-succinate 4-methyl ester is part of an α,β-unsaturated carbonyl system, which renders it electrophilic and susceptible to nucleophilic attack. This "active methylene" character is central to many of its characteristic reactions.

One of the primary reactions is the Knoevenagel-type condensation, where the compound reacts with aldehydes and ketones in the presence of a basic catalyst. For instance, 3-formylchromones can react with active methylene compounds, leading to the formation of new carbon-carbon bonds and more complex heterocyclic systems. nih.gov The reaction mechanism typically involves the initial deprotonation of the active methylene compound, followed by nucleophilic addition to the carbonyl group of the chromone, and subsequent dehydration. nih.gov

The electron-deficient nature of the double bond also facilitates conjugate addition reactions (Michael addition). A wide range of nucleophiles, including amines, thiols, and carbanions, can add across the double bond. This reactivity is fundamental to its use in polymer synthesis and the modification of biomolecules.

Ester Reactivity and Functional Group Interconversions (e.g., Aminolysis)

The methyl ester group in this compound can undergo various nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.

Aminolysis: This reaction involves the treatment of the ester with an amine to form an amide. The process is a key step in the synthesis of various biobased polymers and fine chemicals. For example, the ammonolysis of related bioderived esters like dimethyl succinate (B1194679) has been studied to produce amides. nih.gov The reaction of dialkylated methyl esters with ethylene (B1197577) diamine, for instance, can be carried out by dissolving the ester in the amine and stirring until the reaction is complete, often resulting in the precipitation of the corresponding 2-aminoethyl cyano amide product in high yields. researchgate.net The reactivity in aminolysis can be influenced by the molecular structure; esters with a carbon-carbon double bond in their backbone generally exhibit higher reactivity. nih.gov

Below is a table summarizing the conditions and outcomes for the aminolysis of various methyl esters with ethylene diamine.

| Entry | Reactant (Dialkylated Methyl Ester) | Time (h) | Yield (%) of Amide Product |

| 1 | 3a | 2 | 98 |

| 2 | 3b | 0.5 | 95 |

| 3 | 3c | 1 | 96 |

| 4 | 3d | 1 | 98 |

| 5 | 3e | 24 | 90 |

| 6 | 3f | 2 | 89 |

| 7 | 3g | 2 | 93 |

| 8 | 3h | 2 | 72 |

| 9 | 3i | 2 | 90 |

| 10 | 3j | 2 | 92 |

| Data adapted from a study on the aminolysis of methyl esters by ethylene diamine. researchgate.net |

Other important functional group interconversions include:

Hydrolysis: The ester can be hydrolyzed to the corresponding dicarboxylic acid (itaconic acid) under acidic or basic conditions. Intramolecular catalysis by the terminal carboxyl group can contribute to the instability of succinate esters in solution, accelerating hydrolysis. nih.gov

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl group, producing different itaconate esters. This is a common strategy for producing various succinate esters like diethyl, dipropyl, and dibutyl succinate. google.com

Catalytic and Oxidative Transformations of Succinate Esters

Succinate esters, as a class of compounds to which this compound belongs, are substrates for various catalytic and oxidative transformations. These reactions are crucial for upgrading biomass-derived chemicals into valuable products. researchgate.net

A powerful method for forming carbon-carbon bonds is the oxidative coupling of ester enolates. This reaction provides a direct route to 1,4-dicarbonyl compounds, including substituted succinate esters. nih.gov The process typically involves the formation of a lithium enolate from an ester, which is then treated with a stoichiometric oxidant like a copper(II) salt (e.g., Cu(II) bromide or valerate). nih.govacs.org This treatment causes the dimerization of the enolates, yielding a succinate derivative. nih.gov While early attempts at this reaction were often plagued by low yields, synthetically useful methods were developed in the 1970s. nih.gov

Decarbonylation is a reaction that involves the removal of a carbonyl group (as carbon monoxide). While not extensively reported for itaconate esters specifically, analogous reactions with fatty acid methyl esters (FAMEs) demonstrate the potential for such transformations. The catalytic decarbonylation of FAMEs to produce olefins is an attractive route for synthesizing chemical feedstocks from sustainable biomass. rsc.org This process often requires pre-functionalization or a dual-catalytic system to activate the otherwise unreactive acyl C–O bond of the ester. rsc.orgrsc.org For example, a Lewis acid catalyst like ZnCl₂ can be used to convert a methyl ester into a new ester with a directing group, which is then susceptible to decarbonylation by a ruthenium catalyst. rsc.org Another approach involves the direct deoxygenation of the corresponding carboxylic acids using transition metal catalysts. researchgate.net

Cyclization and Polymerization Reactions

The structure of this compound allows for both intramolecular cyclization and polymerization reactions.

Cyclization: The presence of both a carboxylic acid and an ester group, along with the double bond, creates possibilities for intramolecular cyclization to form lactones or other cyclic structures, particularly under thermal or catalytic conditions.

Polymerization: The terminal methylene group is a polymerizable moiety. Cyclic ketene (B1206846) acetals containing a similar exocyclic double bond, such as 4-methyl-2-methylene-1,3-dioxolane, are known to undergo polymerization. researchgate.net These monomers can be polymerized with cationic catalysts via the methylene functions. researchgate.net Furthermore, free radical ring-opening polymerization is another significant pathway for related compounds like 2-methylene-4-phenyl-1,3-dioxolane, which leads to the formation of polyesters. researchgate.net This type of polymerization introduces ester groups into the polymer backbone, which can impart degradability. researchgate.net The ability of this compound to polymerize makes it a valuable monomer for producing bio-based polymers and copolymers.

Enzymatic and Biocatalytic Studies Involving 2 Methylene Succinate 4 Methyl Ester and Its Analogues

Enzymatic Degradation Pathways of Aromatic Compounds involving Methylene-Succinate Intermediates (e.g., Naphthyl-2-methylene-succinyl-CoA in 2-Methylnaphthalene (B46627) Degradation)

The anaerobic degradation of certain aromatic hydrocarbons, such as 2-methylnaphthalene, proceeds through a pathway involving key intermediates structurally related to 2-methylene-succinate 4-methyl ester. nih.govnih.gov A prominent example is the formation of naphthyl-2-methylene-succinyl-CoA. nih.govnih.gov This pathway is analogous to the anaerobic degradation of toluene (B28343). nih.govnih.gov The process is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene. nih.govresearchgate.net Subsequent reactions, including activation to a coenzyme A (CoA) ester and oxidation, lead to the formation of naphthyl-2-methylene-succinyl-CoA. nih.gov This series of reactions ultimately results in the formation of 2-naphthoyl-CoA, a central intermediate in the degradation of various aromatic compounds. nih.govnih.govoup.com

| Enzyme | Reaction Catalyzed | Reference |

|---|---|---|

| Naphthyl-2-methyl-succinate synthase (Nms) | Addition of fumarate to the methyl group of 2-methylnaphthalene to form Naphthyl-2-methyl-succinate. | nih.govresearchgate.net |

| Naphthyl-2-methyl-succinate CoA transferase | Activation of Naphthyl-2-methyl-succinate to its CoA ester, Naphthyl-2-methyl-succinyl-CoA. | nih.govresearchgate.net |

| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Oxidation of Naphthyl-2-methyl-succinyl-CoA to form Naphthyl-2-methylene-succinyl-CoA. | nih.govresearchgate.net |

The initial activation of relatively inert hydrocarbons like 2-methylnaphthalene under anaerobic conditions is a chemically demanding step. nih.gov This is achieved through a radical mechanism catalyzed by a class of enzymes known as succinate (B1194679) synthases, which are glycyl radical enzymes. rsc.org In the case of 2-methylnaphthalene degradation, the enzyme naphthyl-2-methyl-succinate synthase catalyzes the addition of a fumarate molecule to the methyl group. nih.govresearchgate.net This reaction is a critical first step and is analogous to the fumarate addition to toluene catalyzed by benzylsuccinate synthase in the anaerobic toluene degradation pathway. nih.govnih.gov This mechanism is a common strategy for the anaerobic activation of various alkyl-substituted aromatic and aliphatic hydrocarbons. rsc.orgnih.gov

Following the fumarate addition, the resulting product, naphthyl-2-methyl-succinic acid, must be activated for subsequent metabolic steps. nih.gov This activation is accomplished by a CoA transferase, which converts the acid into its corresponding coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA. nih.govresearchgate.net This type of reaction, where a CoA moiety is transferred to a carboxyl group, is a common strategy in anaerobic degradation pathways to prepare substrates for subsequent oxidation reactions. nih.gov For instance, in the anaerobic degradation of toluene, a similar succinyl-CoA-dependent CoA transferase is involved. nih.gov The formation of the CoA thioester makes the molecule more amenable to the subsequent dehydrogenase-catalyzed oxidation. ysu.edu

Once activated to its CoA ester form, naphthyl-2-methyl-succinyl-CoA undergoes oxidation. nih.gov This reaction is catalyzed by a specific acyl-CoA dehydrogenase, namely naphthyl-2-methyl-succinyl-CoA dehydrogenase. researchgate.net The oxidation introduces a double bond into the succinyl moiety, yielding naphthyl-2-methylene-succinyl-CoA. nih.govresearchgate.net This intermediate is a direct analogue of 2-methylene-succinate. The subsequent steps involve a beta-oxidation-like pathway that ultimately cleaves the side chain, leading to the formation of 2-naphthoyl-CoA and succinate. nih.gov

Biocatalytic Functionalization of Methyl Esters

The biocatalytic functionalization of esters, including methyl esters, is a field of growing interest for creating valuable chemical building blocks. rwth-aachen.de Enzymes offer a route to perform selective modifications on ester compounds under mild conditions. rwth-aachen.de For instance, engineered P450 monooxygenases and alcohol dehydrogenases have been used in whole-cell catalysts to produce β-oxo fatty acid methyl esters from fatty acid methyl esters. rwth-aachen.de

Enzymatic Polymerization of Esters and Related Monomers

Enzymatic polymerization presents a sustainable alternative to conventional chemical methods for synthesizing polymers. wikipedia.org This approach utilizes enzymes, most notably lipases, to catalyze polymerization reactions under mild conditions, often in aqueous environments or non-aqueous systems with low water content. wikipedia.orgnih.gov The primary mechanisms include condensation polymerization, addition polymerization, and ring-opening polymerization (ROP). wikipedia.org

Aliphatic polyesters, a significant class of biodegradable polymers, are frequently synthesized via enzymatic ROP of cyclic esters (lactones) or through the polycondensation of dicarboxylic acids or their esters with diols. nih.govmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for these reactions. mdpi.commdpi.com A monomer like this compound, which contains both an ester group and a reactive double bond, could potentially serve as a substrate in enzymatic polymerization. Its dicarboxylic acid precursor, itaconic acid (methylene-succinic acid), and its esters are recognized as valuable bio-based monomers for polymer synthesis. The enzymatic approach could offer precise control over the polymer structure, leading to functional polyesters with tailored properties. wikipedia.orgmdpi.com

| Polymerization Type | Description | Key Enzymes | Reference |

|---|---|---|---|

| Condensation Polymerization | Step-growth polymerization where monomers join, releasing small molecules like water or alcohol. | Lipases, Proteases | wikipedia.org |

| Addition Polymerization | Radical-mediated process where enzymes initiate the formation of a growing polymer chain. | Peroxidases | wikipedia.org |

| Ring-Opening Polymerization (ROP) | Cyclic monomers are opened to form linear polymers. A common method for polyester (B1180765) synthesis. | Lipases | wikipedia.orgnih.gov |

Metabolic Pathways and Fundamental Biological Roles of Succinate Esters

Role of Succinate (B1194679) Derivatives in Cellular Respiration and Energy Metabolism Pathways

Succinate and its derivatives are central players in cellular energy metabolism, primarily through their involvement in the mitochondrial tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Succinate itself is a key intermediate of the TCA cycle, being formed from succinyl-CoA and subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the ETC. numberanalytics.comfrontiersin.orgresearchgate.net This dual role makes SDH a direct link between the TCA cycle and oxidative phosphorylation, the primary process for ATP generation in aerobic organisms. researchgate.net

The oxidation of succinate to fumarate by SDH is coupled with the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH2. The electrons from FADH2 are then transferred through the iron-sulfur clusters within SDH to ubiquinone (Coenzyme Q), which then enters the Q-cycle, contributing to the proton gradient across the inner mitochondrial membrane that drives ATP synthesis. oup.com

Cell-permeable succinate esters, such as dimethyl succinate, are utilized in research to directly provide substrate to Complex II, bypassing Complex I. This approach can artificially increase ischemic succinate levels, leading to enhanced reactive oxygen species (ROS) production at reperfusion, a phenomenon driven by reverse electron transport (RET) through Complex I. oup.com In pancreatic islets, methyl esters of succinic acid have been shown to increase oxygen uptake, indicating their capacity to fuel mitochondrial respiration. physiology.org This ability to enter cells and be hydrolyzed to succinate makes these esters potent tools for studying and modulating mitochondrial function.

The parent acid of 2-Methylene-succinate 4-methyl ester, itaconic acid (or methylenesuccinic acid), and its derivatives also interact with energy metabolism. Itaconate is a known inhibitor of succinate dehydrogenase (SDH). nih.gov This inhibition can lead to an accumulation of succinate, which in turn can have profound effects on cellular metabolism and signaling. frontiersin.org

Function as Signaling Molecules in Biological Systems

Beyond their classical role in bioenergetics, succinate and its derivatives have emerged as crucial signaling molecules in both intracellular and extracellular contexts. frontiersin.orgbohrium.com Succinate can be released from cells and act on a specific G protein-coupled receptor, SUCNR1 (also known as GPR91), initiating downstream signaling cascades. nih.govnih.gov This extracellular signaling is implicated in a variety of physiological processes, including the regulation of blood pressure, renin release, and immune responses. frontiersin.orgnih.gov

Intracellularly, succinate accumulation acts as a key signal of metabolic stress or dysfunction, particularly under hypoxic conditions. nih.gov One of the most well-characterized signaling functions of intracellular succinate is the regulation of hypoxia-inducible factor-1α (HIF-1α). numberanalytics.com By inhibiting prolyl hydroxylase (PHD) enzymes, which normally target HIF-1α for degradation, accumulated succinate leads to the stabilization of HIF-1α. frontiersin.orgnih.gov This promotes a cellular response to low oxygen, including angiogenesis and a shift towards glycolytic metabolism.

Succinate esters have been shown to directly participate in signaling events. For instance, succinic acid monomethyl ester was identified as a specific stimulus for proinsulin biosynthesis in pancreatic islets, a role not shared by other Krebs cycle intermediates. diabetesjournals.orgdiabetesjournals.org This suggests that succinate or its immediate metabolite, succinyl-CoA, acts as a preferential metabolic stimulus-coupling signal that links glucose metabolism to insulin (B600854) production. diabetesjournals.orgdiabetesjournals.org This signaling function was found to be independent of changes in ATP levels or insulin secretion, highlighting a specific regulatory pathway. diabetesjournals.org

The parent compound, itaconate, also functions as a signaling molecule, particularly in the immune system where it exerts anti-inflammatory effects. nih.govsciencedaily.com

Table 1: Signaling Roles of Succinate and Its Derivatives

| Molecule | Location | Receptor/Target | Downstream Effect | Reference(s) |

|---|---|---|---|---|

| Succinate (extracellular) | Extracellular space | SUCNR1 (GPR91) | Activation of G protein-coupled signaling pathways, immune cell modulation. | frontiersin.orgnih.govnih.gov |

| Succinate (intracellular) | Cytosol / Mitochondria | Prolyl Hydroxylases (PHDs) | Inhibition of PHDs, stabilization of HIF-1α, promotion of inflammatory responses. | frontiersin.orgnih.govnumberanalytics.com |

| Succinic Acid Monomethyl Ester | Intracellular (Pancreatic Islets) | Unknown | Specific stimulation of proinsulin biosynthesis translation. | diabetesjournals.orgdiabetesjournals.org |

Precursor and Intermediate Roles in Biosynthesis of Complex Molecules

Succinic acid is recognized by the United States Department of Energy as one of the top 12 value-added bio-based platform chemicals. frontiersin.org This designation stems from its utility as a versatile precursor for the synthesis of numerous important industrial chemicals, including 1,4-butanediol (B3395766), tetrahydrofuran (B95107), and various polyesters and biodegradable plastics. frontiersin.org The biosynthesis of succinic acid is a major focus of metabolic engineering in microorganisms, which utilize various pathways, including the reductive and oxidative branches of the TCA cycle and the glyoxylate (B1226380) shunt, to produce it from renewable feedstocks. frontiersin.org

Within biological systems, succinate and its activated form, succinyl-CoA, are critical intermediates for various biosynthetic pathways. Succinyl-CoA serves as a precursor for heme synthesis in a reaction with glycine. It is also involved in the catabolism of certain amino acids (valine, isoleucine, methionine) and odd-chain fatty acids, which feed into the TCA cycle at the level of succinyl-CoA.

The parent dicarboxylic acid of this compound, itaconic acid, is also a valuable platform chemical. Its methylene (B1212753) group makes it suitable for polymerization, and it is used as a co-monomer in the production of synthetic latexes and resins. scispace.com Fungi such as Aspergillus terreus are used for the industrial-scale biotechnological production of itaconic acid. scispace.comnih.gov

Metabolic Fate of Succinic Acid Methyl Esters in Mammalian Systems (e.g., Hepatocyte Studies and Gluconeogenic Precursors)

The metabolic fate of succinic acid methyl esters has been investigated in mammalian systems, particularly in isolated rat hepatocytes. Studies have shown that both the monomethyl ester (SAM) and the dimethyl ester (SAD) of succinic acid are efficiently metabolized. nih.gov These esters are readily taken up by hepatocytes and are proposed to be hydrolyzed intracellularly to succinate, which then enters mitochondrial metabolism.

In these studies, succinate esters were found to be effective nutrients, capable of supporting the energy needs of hepatocytes and serving as gluconeogenic precursors. nih.gov The metabolism of radiolabeled dimethyl succinate demonstrated its efficient conversion into acidic metabolites and carbon dioxide. nih.gov Interestingly, the metabolic routing of the succinate molecule depended on the position of the radiolabel.

Table 2: Metabolic Fate of Labeled Dimethyl Succinate in Rat Hepatocytes

| Labeled Compound | Primary Metabolic Fate | Key Finding | Reference |

|---|---|---|---|

| [1,4-14C]Dimethyl Succinate | Oxidation to 14CO2 | The rate of oxidation significantly exceeded that of the [2,3-14C] labeled version. | nih.gov |

These findings indicate that the carbons of the succinate molecule are differentially processed, with the carboxyl carbons (C1 and C4) being more readily released as CO2 through the TCA cycle, while the methylene carbons (C2 and C3) are more effectively channeled towards gluconeogenesis. nih.gov In contrast to hepatocytes, the metabolism of succinic acid dimethyl ester is less efficient in myocytes and neural cells. nih.gov

Occurrence as Fungal and Human Metabolite (within Itaconate Context)

This compound is the methyl ester of itaconic acid (also known as methylenesuccinic acid). While the ester itself is not commonly cited as a direct metabolite, its parent acid, itaconate, is a well-documented fungal and human metabolite. itmo.ru

Itaconic acid was first identified as a product of fungal fermentation, produced in large quantities by species like Aspergillus terreus and Ustilago maydis. wikipedia.orgmdpi.com In these organisms, itaconate is synthesized from the TCA cycle intermediate cis-aconitate via the enzyme cis-aconitate decarboxylase (CAD). scispace.comwikipedia.org It is believed that fungi may secrete itaconic acid as an antimicrobial agent to outcompete other microbes. scispace.com

More recently, itaconic acid was discovered to be an endogenous metabolite produced by mammalian immune cells, particularly activated macrophages. nih.gov In humans, the enzyme aconitate decarboxylase 1 (ACOD1), encoded by the IRG1 gene, is induced upon inflammatory stimuli (like lipopolysaccharide) and catalyzes the same reaction as in fungi: the decarboxylation of cis-aconitate to itaconate. nih.govfrontiersin.org This diverts a key TCA cycle intermediate to produce a specialized immunomodulatory molecule. Itaconate produced by macrophages has both antimicrobial and anti-inflammatory properties, playing a key role in regulating the immune response. nih.govfrontiersin.org

Advanced Materials and Polymer Science Applications of 2 Methylene Succinate 4 Methyl Ester Derivatives

Monomer in Copolymerization Reactions for Polyester (B1180765) Synthesis

Derivatives of 2-Methylene-succinate 4-methyl ester, such as 2-methylsuccinic acid (MSA), serve as key comonomers in the synthesis of novel polyesters. These molecules are introduced into polymer chains through copolymerization reactions, typically with other dicarboxylic acids like succinic acid (SA) and diols such as 1,4-butanediol (B3395766) (BDO). rsc.orgrsc.orgresearchgate.net The synthesis is generally achieved through a two-stage process involving direct esterification followed by melt polycondensation. rsc.org In the initial esterification stage, the diol reacts with the mixture of dicarboxylic acids to form ester bonds. This is followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight, resulting in the final copolyester. rsc.org This method allows for the creation of random copolymers where the MSA units are distributed throughout the polymer backbone, effectively modifying the structure and properties of the resulting material. researchgate.net

Synthesis and Engineering of Biodegradable Polyesters (e.g., Poly(butylene succinate-co-butylene 2-methylsuccinate))

A significant application of these derivatives is in the engineering of biodegradable aliphatic polyesters. A prime example is poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)), a novel bio-based and biodegradable polyester. rsc.orgrsc.org This copolymer is synthesized by the polycondensation of succinic acid, 2-methylsuccinic acid, and 1,4-butanediol. researchgate.net The introduction of the 2-methylsuccinate unit, which contains a side-chain methyl group, is a strategic approach to modify the properties of standard poly(butylene succinate) (PBS). researchgate.netnih.gov By adjusting the ratio of succinic acid to 2-methylsuccinic acid in the reactant feed, the chemical structure and properties of the resulting copolymer can be precisely controlled. researchgate.net This tunability is crucial for developing materials with specific degradation rates and physical characteristics, making P(BS-BMS) a promising material for applications in fields like agriculture and packaging. rsc.org The biodegradability of P(BS-BMS) copolymers can be tailored, which helps in avoiding the environmental persistence of microplastics. researchgate.net

Investigation of Structure-Property Relationships in Polymeric Formulations (e.g., Thermal and Mechanical Properties Studies)

The incorporation of 2-methylsuccinate units into a polyester backbone has a profound impact on the material's structure-property relationships. The pendant methyl group on the polymer chain disrupts the structural regularity, which in turn hinders the polymer's ability to crystallize. rsc.orgresearchgate.net This effect has been systematically studied, revealing a clear correlation between the comonomer content and the thermal and mechanical properties of the resulting polymer. nih.gov

Research on P(BS-BMS) copolymers demonstrates that as the molar content of 2-methylsuccinic acid (MSA) increases, both the melting temperature (Tm) and the degree of crystallinity (Xc) of the polyester decrease significantly. rsc.orgresearchgate.netresearchgate.net For instance, pure PBS has a melting point of around 112.0 °C, which drops progressively as the percentage of MSA is increased. rsc.org This reduction in crystallinity also affects the glass transition temperature (Tg), which tends to decrease with higher comonomer content. researchgate.net Despite these changes in melting and crystallization behavior, the thermal stability of the copolymers remains largely unaffected. researchgate.net These relationships are crucial for designing polymers that can be either soft and flexible or rigid, depending on the specific application requirements. rsc.org

Below is an interactive data table summarizing the thermal properties of P(BS-BMS) with varying MSA content, based on reported research findings.

Applications in Functional Polymeric Systems (e.g., as part of Hindered Amine Light Stabilizers)

Hindered Amine Light Stabilizers (HALS) are a class of additives used to protect polymers from degradation caused by exposure to light. wikipedia.orgfrontiersin.org They function not by absorbing UV radiation, but by scavenging free radicals that are generated during the photo-oxidation of the polymer, thus inhibiting the degradation process. wikipedia.orguvabsorber.comgoogle.com The core of a HALS molecule is typically a derivative of tetramethylpiperidine. frontiersin.org For example, a common commercial HALS, Tinuvin 770, is identified as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, which is synthesized from sebacic acid and tetramethylpiperidinol. While succinic acid derivatives are crucial in creating various polyesters, current research does not indicate that this compound or its direct derivatives are used as a chemical component in the synthesis of the HALS molecules themselves.

Development of Aromatic Polyesters from Bio-based Succinic Acid Feedstocks

Bio-based succinic acid serves as a versatile platform chemical for the production of a variety of polymers, including aromatic polyesters. rsc.orgrsc.org Instead of being directly copolymerized in its aliphatic form, succinic acid can be chemically transformed into aromatic monomers. rsc.org A documented synthetic pathway involves a four-step process:

Esterification of succinic acid to form dimethyl succinate (B1194679). rsc.org

Dimerization of dimethyl succinate to yield dimethyl succinyl succinate. rsc.org

Aromatization to produce dimethyl 2,5-dihydroxyterephthalate. rsc.org

Hydrolysis to create 2,5-dihydroxyterephthalic acid (DHTA) or methylation and hydrolysis to produce 2,5-dimethoxyterephthalic acid (DMTA). rsc.org

These resulting aromatic diacids, derived from a bio-based feedstock, can then be polymerized with various diols to generate aromatic polyesters. rsc.orgrsc.org This approach allows for the creation of polymers with high glass transition temperatures and thermal stability, demonstrating the utility of succinic acid as a precursor to high-value aromatic building blocks for advanced, partially bio-based materials. rsc.org

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-Methylene-succinate 4-methyl ester and for monitoring the progress of reactions in which it is a reactant, such as polymerization. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the distinct chemical environments of the protons in the molecule give rise to characteristic signals. The vinylidene protons (=CH₂) typically appear as two distinct signals in the downfield region (around 5.8-6.5 ppm) due to their different spatial relationship to the neighboring ester and carboxylic acid groups. The methylene (B1212753) protons (-CH₂-) adjacent to the double bond are observed further upfield (around 3.4 ppm), while the methyl protons (-CH₃) of the ester group produce a sharp singlet (around 3.7 ppm). The acidic proton of the carboxylic acid group appears as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Key signals include those for the two carbonyl carbons (one for the carboxylic acid and one for the ester), the two sp² carbons of the vinylidene group, the sp³ methylene carbon, and the methyl carbon of the ester group.

During polymerization reactions, NMR is used to monitor the conversion of the monomer. This is achieved by observing the disappearance of the characteristic vinylidene proton signals of the monomer and the appearance of new signals corresponding to the saturated polymer backbone. researchgate.net Detailed 1D and 2D NMR studies on polymers derived from itaconic acid help in assigning the complex signals of the polymer chain, identifying different structural units, and confirming the incorporation of the monomer into the polymer structure. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Actual chemical shifts can vary based on solvent and experimental conditions.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Vinylidene Proton | =CH₂ | ~6.4 | ~128 |

| Vinylidene Proton | =CH₂ | ~5.8 | |

| Quaternary Vinylidene Carbon | =C< | - | ~135 |

| Methylene Protons | -CH₂- | ~3.4 | ~38 |

| Methyl Protons | -OCH₃ | ~3.7 | ~52 |

| Ester Carbonyl Carbon | -COO- | - | ~167 |

| Carboxylic Acid Carbonyl Carbon | -COOH | - | ~172 |

| Carboxylic Acid Proton | -COOH | Broad, variable | - |

Mass Spectrometry (MS) Techniques for Compound Identification and Metabolite Profiling (e.g., GC-MS/MS, Chemical Ionization Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound, particularly in complex mixtures such as biological samples. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently employed. nih.gov

For GC-MS analysis, the compound may require derivatization to increase its volatility. The resulting mass spectrum provides the molecular weight of the derivative from the molecular ion peak and a unique fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov

LC-MS/MS is highly sensitive and selective, making it ideal for metabolite profiling studies where itaconic acid and its esters are analyzed in biological fluids or cell extracts. nih.govlcms.cz In these methods, the compound is first separated by liquid chromatography and then ionized (e.g., via electrospray ionization) and detected by the mass spectrometer. Tandem MS (MS/MS) provides enhanced specificity by selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This technique allows for accurate quantification even at very low concentrations. lcms.cz Studies have successfully developed and validated sensitive LC-MS/MS assays for the simultaneous quantification of itaconate and its isomers, which is crucial for biomarker and pharmacokinetic research. nih.govsemanticscholar.org

Chromatographic Separations for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, assessing its purity, and quantifying it. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

Purity assessment by GC is a standard method for this compound, often used for quality control purposes. The technique separates volatile compounds based on their boiling points and interactions with a stationary phase. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis.

HPLC, particularly reversed-phase HPLC, is used to separate itaconic acid and its esters from non-volatile impurities or in aqueous samples. nih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. A UV detector is often used for detection, as the carbon-carbon double bond conjugated with the carbonyl groups provides sufficient UV absorbance. HPLC is a cornerstone of methods developed for analyzing itaconic acid and its derivatives in fermentation broths and biological samples. mdpi.comnih.gov

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity Analysis

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting macromolecules. GPC separates polymer chains based on their hydrodynamic volume in solution.

The analysis provides crucial information about the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn. vot.plnih.gov A narrow dispersity (Đ close to 1) indicates a more uniform polymer chain length. GPC is routinely used to confirm the success of polymerization reactions and to study how different reaction conditions affect the molecular weight and dispersity of polymers derived from itaconic acid and its esters. acs.orgmdpi.com For instance, research on copolyesters of itaconic acid has shown that side reactions can lead to crosslinking, resulting in insoluble polymers that cannot be fully analyzed by GPC. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key absorptions include a very broad band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. libretexts.org Two distinct C=O (carbonyl) stretching bands are also prominent: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the ester (around 1720-1740 cm⁻¹). nih.govconicet.gov.ar The presence of the vinylidene group is confirmed by a C=C stretching vibration around 1640-1650 cm⁻¹ and =C-H stretching peaks just above 3000 cm⁻¹. libretexts.org Additionally, C-O stretching vibrations for the ester and carboxylic acid are observed in the 1320-1150 cm⁻¹ region. libretexts.orgchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 3300 - 2500 (broad) |

| Vinylidene =C-H | Stretch | 3100 - 3010 |

| Alkyl C-H | Stretch | 3000 - 2850 |

| Ester C=O | Stretch | 1740 - 1720 |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 |

| Alkene C=C | Stretch | 1650 - 1640 |

| Carboxylic Acid/Ester C-O | Stretch | 1320 - 1150 |

| Vinylidene =C-H | Bend (Out-of-plane) | ~910 |

X-ray Diffraction (XRD) for Solid-State Structure Characterization (of related derivatives)

X-ray Diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials. While a crystal structure for this compound itself may not be widely reported, XRD is extensively used to characterize related compounds such as itaconic acid, its salts, and copolymers.

Powder XRD (PXRD) can identify the crystalline phases present in a sample, assess its purity, and determine its degree of crystallinity. For example, studies on itaconic acid have used XRD to characterize the crystalline products obtained from crystallization processes. researchgate.net Furthermore, the crystal structures of metal-itaconate complexes, such as those with copper (II) and zinc (II), have been investigated using XRD, revealing details about their coordination and unit cell parameters. redalyc.org In polymer science, XRD is used to study the structure of copolymers containing itaconic acid units, providing insights into whether the polymer is amorphous or semi-crystalline. tsijournals.com This information is crucial as the degree of crystallinity significantly impacts the physical and mechanical properties of the polymer.

Theoretical and Mechanistic Investigations of 2 Methylene Succinate 4 Methyl Ester Reactivity

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools for investigating the behavior of molecules like 2-Methylene-succinate 4-methyl ester at an atomic level. While specific MD studies on this individual monomer are not extensively documented, the principles and methodologies are well-established from research on related polymeric systems, such as polylactide (PLA) and poly(butylene succinate) (PBS) blends. rsc.org

MD simulations can model the dynamic movements and interactions of molecules over time. For a molecule like this compound, such simulations could be employed to understand its conformational preferences, solvation effects, and interactions with other molecules or surfaces. In the context of polymerization, MD simulations can reveal insights into chain dynamics, entanglement, and the phase behavior of resulting copolymers. For instance, atomistic molecular-dynamics simulations have been used to study the effects of copolymer architecture on compatibilization efficiency in polymer blends, revealing how different structures influence interfacial tension and mechanical properties. rsc.org These computational approaches could theoretically be applied to predict how the inclusion of this compound units would affect the bulk properties of a copolymer.

Key parameters that can be extracted from MD simulations include:

Radial Distribution Functions: To understand the local structure and solvation shell around the molecule.

Mean-Squared Displacement: To calculate diffusion coefficients in various media.

Interaction Energies: To quantify the strength of interactions with solvents, catalysts, or other reactants.

These computational studies provide a molecular-level rationale for macroscopic properties and can guide the design of new materials and reaction conditions.

Elucidation of Reaction Mechanisms (e.g., Esterification, Ester Aminolysis)

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the methyl ester, as well as the activated carbon-carbon double bond. The mechanisms of esterification and ester aminolysis are central to its chemical transformations.

Esterification: The conversion of the free carboxylic acid group in this compound to a second ester group can be achieved through processes like the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.com The mechanism proceeds through several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the new carbonyl oxygen, yielding the final diester product. masterorganicchemistry.com

Ester Aminolysis: Ester aminolysis is the reaction of the methyl ester group with an amine to form an amide. This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com

Nucleophilic Addition: The amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is typically transferred from the nitrogen to the oxygen of the alkoxy group.

Elimination: The tetrahedral intermediate collapses, expelling the methoxy (B1213986) group (CH₃O⁻) as a leaving group to form the amide. chemistrysteps.com

While the methoxy group is a poor leaving group, the reaction can be driven to completion, often by using the amine as the solvent or by heating. chemistrysteps.comresearchgate.net It is an important reaction for converting bio-based platform molecules into valuable amides. nih.gov

A critical aspect of the reactivity of this compound is the presence of the α,β-unsaturated carbonyl system. This structure allows for a competing reaction pathway: conjugate addition (or Michael addition), where a nucleophile attacks the β-carbon of the C=C double bond. nih.gov In the context of aminolysis, an amine could potentially add across the double bond in parallel with, or instead of, attacking the ester carbonyl. nih.gov The reaction conditions, such as temperature and catalyst choice, can influence the selectivity between aminolysis and conjugate addition.

Quantum Chemical Calculations for Structure and Interaction Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure, stability, and reactivity of molecules like this compound. pnrjournal.com These calculations provide detailed insights into molecular properties that are often difficult to measure experimentally.

Structural and Electronic Properties: Calculations can determine optimized molecular geometries, including bond lengths and angles, which can be compared with experimental data if available. researchgate.net The electronic properties can be analyzed through several key parameters:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Surface: The ESP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show negative potential around the carbonyl oxygens and positive potential near the acidic proton and the carbonyl carbons, highlighting the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule, which helps in understanding its stability and bonding characteristics. pnrjournal.com

The table below shows representative data that could be obtained from quantum chemical calculations for a molecule of this type.

| Calculated Parameter | Typical Significance | Predicted Location/Value for this compound |

|---|---|---|

| HOMO Energy | Nucleophilicity (electron-donating ability) | Localized primarily on the C=C double bond |

| LUMO Energy | Electrophilicity (electron-accepting ability) | Localized on the α,β-unsaturated carbonyl system |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity |

| Mulliken Atomic Charges | Partial charge on each atom | Negative charges on oxygen atoms; positive charges on carbonyl carbons |

| Dipole Moment | Overall molecular polarity | Non-zero value indicating a polar molecule |

These theoretical calculations can be used to predict the most likely sites for chemical reactions and to rationalize observed reaction outcomes. researchgate.net

Derivatives and Analogues of 2 Methylene Succinate 4 Methyl Ester in Academic Research

Synthesis and Characterization of Substituted Methylene-succinate Esters

The synthesis of substituted methylene-succinate esters, often as part of larger polymer structures, is a significant focus of academic and industrial research. These esters are typically synthesized through the esterification of dicarboxylic acids or their anhydrides with various diols. For instance, unsaturated polyester (B1180765) resins with high bio-based content have been successfully prepared through the direct esterification of succinic acid and maleic anhydride (B1165640) with diols like ethylene (B1197577) glycol and polyethylene (B3416737) glycol (PEG200). mdpi.com The synthesis is often carried out at elevated temperatures, around 180 °C, under an inert nitrogen atmosphere. mdpi.com

Characterization of these synthesized esters and the resulting polymers is crucial to understanding their structure and properties. A variety of analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to confirm the chemical structure of the synthesized resins. mdpi.com For example, in unsaturated polyesters derived from succinic acid, the methylene (B1212753) protons of the succinic acid unit typically appear at a chemical shift of around 2.63 ppm. mdpi.com Fourier-transform infrared spectroscopy (FTIR) is another valuable tool for verifying the structure of these materials. mdpi.com To determine the molecular weight of the polymers, size-exclusion chromatography (SEC) is often utilized. mdpi.com

In a different approach, the synthesis of monoesters of succinic acid can be achieved through the partial esterification of succinic anhydride. researchgate.net For example, monoethyl succinate (B1194679) has been produced by reacting succinic anhydride with ethanol (B145695) using a solid acid catalyst like Amberlyst 15®. researchgate.net

Studies on 2-Methylsuccinic Acid and its Esters

2-Methylsuccinic acid, a chiral dicarboxylic acid, serves as a key analogue and precursor to various esters of interest. wikipedia.org It can be prepared through methods such as the partial hydrogenation of itaconic acid using a Raney nickel catalyst. wikipedia.org Research into 2-methylsuccinic acid and its esters is driven by their potential as synthons for polymers with applications in coatings, cosmetic solvents, and bioplastics. nih.gov

The microbial production of 2-methylsuccinic acid represents a sustainable alternative to chemical synthesis. nih.gov Researchers have successfully engineered Escherichia coli to produce 2-methylsuccinic acid by introducing a non-natural three-step biosynthetic pathway. nih.gov This pathway involves the use of a citramalate (B1227619) synthase, an isopropylmalate isomerase, and an enoate reductase. nih.gov Through optimization of this pathway, including enzyme screening and cofactor regeneration, significant titers of 2-methylsuccinic acid have been achieved in shake flask experiments. nih.gov

Polyesters based on 2-methylsuccinic acid are another important area of study. These polyesters can be synthesized to be biodegradable and can incorporate other aliphatic dicarboxylic acids such as succinic acid, sebacic acid, and adipic acid. researchgate.net The incorporation of the methyl group from 2-methyl-1,3-propanediol (B1210203) into the polyester backbone can inhibit crystallization, leading to amorphous polymers with lower glass transition temperatures. researchgate.net

The physical and chemical properties of methylsuccinic acid esters are also under investigation to support their potential industrial applications. researchgate.net

Itaconic Acid and its Other Mono-/Diesters in Research

Itaconic acid, also known as 2-methylenesuccinic acid, is a bio-based platform chemical with significant research interest due to its trifunctional structure, which allows for the synthesis of a wide array of novel biopolymers. nih.gov It is primarily produced through the fermentation of carbohydrates by the fungus Aspergillus terreus. nih.govmdpi.com The presence of a methylene group conjugated with two carboxyl groups enables polymerization and esterification reactions. nih.gov

Diesters of itaconic acid have been polymerized using both bulk and emulsion techniques to create a range of polymers with varying ester side-chain lengths, from methyl to hexyl. researchgate.net The physical properties of these polymers, such as the glass transition temperature, have been found to be dependent on the length of the ester side chain. researchgate.net Specifically, the glass transition temperature decreases as the side chain length increases. researchgate.net

Itaconic acid and its esters are considered valuable for creating a sustainable circular economy and are a continuous focus in the field of biopolymer chemistry. nih.gov The global market for itaconic acid is expanding due to the demand for bio-based unsaturated polyester resins. mdpi.com Beyond polymers, itaconic acid derivatives have shown potential in various applications due to their antimicrobial, anti-inflammatory, and antitumor activities. nih.govnih.gov

| Property | Description | Reference(s) |

| Production | Primarily through fermentation using Aspergillus terreus. | nih.govmdpi.com |

| Key Structural Feature | A methylene group conjugated with two carboxyl groups. | nih.gov |

| Polymerization | Diesters can be polymerized via bulk and emulsion techniques. | researchgate.net |

| Glass Transition Temperature | In polydiesters, it decreases with increasing ester side-chain length. | researchgate.net |

| Applications | Biopolymers, drug carriers, food packaging, antimicrobial agents. | nih.govnih.gov |

Impact of Structural Modifications on Chemical and Biological Activity

Structural modifications to methylene-succinate esters and their analogues have a profound impact on their chemical and biological properties. The introduction of a methyl group into the polymer backbone, for example, can significantly alter the material's properties. In polyesters, the presence of methyl-substituted units can inhibit crystallization, leading to more amorphous materials. researchgate.net This can also retard the cold crystallization ability and lower the degree of crystallinity. researchgate.net

The vinylidene group in itaconic acid derivatives is believed to be crucial for their diverse biological functions, which include antimicrobial, anti-inflammatory, and antitumor activities. nih.gov The specific structure of these derivatives, which can be categorized into alkylitaconic acids and α-methylene-γ-butyrolactones, dictates their biological activity. nih.gov

In the context of drug design, even small structural changes can lead to significant differences in biological effect. For instance, in the development of inhibitors for certain enzymes, the length of a hydrocarbon spacer between functional groups can be critical for achieving potent inhibition. acs.org Similarly, modifying the polarity of a molecule by converting a carboxylic acid to a less polar bioisostere can enhance cellular penetration and, consequently, biological activity. acs.org

The study of structure-activity relationships is fundamental to the development of new materials and biologically active compounds based on the methylene-succinate scaffold.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

The future of 2-Methylene-succinate 4-methyl ester production hinges on the development of environmentally friendly and economically viable synthetic routes. A primary area of focus is the advancement of fermentation processes for its precursor, itaconic acid. Itaconic acid, or methylenesuccinic acid, is a bio-based platform chemical produced through the fermentation of carbohydrates by microorganisms like Aspergillus terreus. Future research will likely concentrate on genetically engineering these microbial strains to enhance yield, productivity, and tolerance to process conditions.

Another promising avenue is the exploration of chemo-catalytic conversions of itaconic acid to its monoester derivative. This involves developing selective esterification processes that favor the formation of the 4-methyl ester over the dimethyl ester or the 1-methyl ester. The use of solid acid catalysts, for instance, could offer a recyclable and more sustainable alternative to traditional homogeneous catalysts.

| Synthesis Approach | Description | Potential Advantages |

| Microbial Fermentation | Use of genetically engineered microorganisms (e.g., Aspergillus terreus) to produce itaconic acid from renewable feedstocks. | Sustainable, utilizes renewable resources, potential for high yields through metabolic engineering. |

| Chemo-catalytic Esterification | Selective esterification of itaconic acid to the 4-methyl ester using novel catalysts. | High selectivity, potential for catalyst recycling, integration with existing chemical infrastructure. |

Exploration of New Biocatalytic and Enzymatic Applications

Enzymatic catalysis offers a green and highly specific alternative to conventional chemical synthesis. The application of lipases for the synthesis of polyesters from succinate (B1194679) derivatives has been demonstrated, suggesting a potential route for the enzymatic production of polymers from this compound. Research in this area could focus on identifying or engineering enzymes with high selectivity and activity for the polymerization of this specific monomer. For instance, Candida antarctica Lipase (B570770) B (CALB) has been successfully used for the polycondensation of dimethylsuccinate.

Furthermore, enzymes could be employed in the synthesis of novel small molecules derived from this compound. This could involve enzymatic reductions, additions, or other transformations of the double bond or the ester group, leading to a diverse range of functionalized bio-based chemicals. The development of enzyme-based bioreactors for the continuous production of succinic acid and its derivatives is an active area of research.

Advanced Materials Design and Engineering Utilizing Succinate Ester Motifs

The presence of a reactive double bond and a carboxyl group makes this compound an attractive monomer for the synthesis of advanced materials. Its structural similarity to acrylic and methacrylic acid suggests its potential use in radical polymerization to create a variety of polymers. Future research will likely explore the copolymerization of this compound with other monomers to tailor the properties of the resulting materials for specific applications, such as adhesives, coatings, and resins.

The succinate ester motif can be incorporated into polyesters, polyamides, and other polymers to enhance properties such as biodegradability and thermal stability. For example, the synthesis of poly(butylene succinate-co-butylene 2-methylsuccinate) has shown that the incorporation of a methylsuccinate unit can control the crystallinity and degradation rate of the resulting copolyester. Similar strategies could be applied using this compound to create novel biodegradable polymers with tunable properties. The development of bio-based thermosets from itaconic acid derivatives through thiol-ene click chemistry also presents an exciting opportunity for creating cross-linked materials with enhanced mechanical and thermal performance.

Further Elucidation of Complex Biological Interactions and Metabolic Networks

While the metabolic pathways of itaconic acid are increasingly understood, the specific biological interactions and metabolic fate of its monoesters like this compound remain largely unexplored. Itaconic acid is known to be produced by macrophages during inflammation and exhibits antimicrobial properties. Future research should investigate whether this compound possesses similar or distinct biological activities. This could open up possibilities for its use in biomedical applications.

Understanding how this compound interacts with cellular machinery is crucial. Studies could focus on its metabolism in various organisms, its potential as a carbon source for microbes, and its effect on metabolic pathways. The metabolic pathways for itaconic acid production in fungi like Aspergillus terreus and Ustilago maydis have been characterized, providing a foundation for studying the metabolism of its esters. Research into the transport of itaconate and related molecules across cellular membranes will also be vital for understanding its biological role.

Integration of Advanced Computational and Experimental Approaches for Comprehensive Understanding

A synergistic approach combining computational modeling and experimental studies will be instrumental in accelerating research on this compound. Computational methods, such as Density Functional Theory (DFT), can be used to predict reaction mechanisms, catalyst performance, and the properties of resulting polymers. For example, computational studies have been used to investigate the conformation and self-assembly of succinate ester derivatives and to understand the inhibition mechanisms of succinate-ubiquinone oxidoreductase by carboxamide fungicides.

These computational predictions can then guide experimental work, making research more efficient and targeted. For instance, modeling the polymerization behavior of this compound could help in selecting optimal reaction conditions and comonomers for synthesizing materials with desired properties. Similarly, molecular docking studies could predict the biological targets of this compound, which can then be validated through in vitro and in vivo experiments. This integrated approach will provide a deeper understanding of the chemical, physical, and biological properties of this compound and pave the way for its innovative applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylene-succinate 4-methyl ester, and how can purity be validated?

- Methodological Answer : The compound is synthesized via esterification of itaconic acid with methanol under acid catalysis (e.g., H₂SO₄). Key steps include refluxing at controlled temperatures (60–80°C) and monitoring reaction progress by thin-layer chromatography (TLC). Post-synthesis, purity is validated using ¹H NMR to confirm the absence of unreacted starting materials (e.g., residual itaconic acid peaks at δ 5.5–6.5 ppm) and HPLC with a C18 column for quantitative analysis (≥98% purity threshold).

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Distinctive signals include a singlet for the methylene group (δ ~6.2–6.4 ppm) and ester methyl protons (δ ~3.6–3.8 ppm). Branching effects on chemical shifts can differentiate it from linear analogs.

- IR Spectroscopy : Confirm ester carbonyl stretching at ~1720 cm⁻¹ and methylene C=C stretching at ~1630 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 159 and fragmentation patterns (e.g., loss of COOCH₃ group at m/z 117).

Q. What are the primary biological research applications of this compound?

- Methodological Answer : It is used as a metabolic intermediate analog to study enzyme kinetics (e.g., succinate dehydrogenase inhibition) and in drug delivery systems due to its esterase-sensitive moieties. For cell-based studies, cytotoxicity is assessed via MTT assays (IC₅₀ values in cancer cell lines), while metabolic uptake is tracked using radiolabeled (¹⁴C) derivatives.

Advanced Research Inquiries

Q. How can researchers resolve contradictions in spectral data when differentiating structural isomers (e.g., this compound vs. 3-methyl analogs)?

- Methodological Answer :

- NMR Analysis : Utilize 2D techniques (COSY, HSQC) to map proton-carbon correlations. For example, the methylene group in 2-Methylene-succinate exhibits coupling with adjacent carbonyl protons, absent in branched isomers.

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure, particularly when NMR chemical shifts overlap (e.g., δ 3.6–3.8 ppm for ester groups).

- Chromatographic Separation : Optimize HPLC conditions (e.g., gradient elution with 0.1% TFA in acetonitrile/water) to achieve baseline separation of isomers.

Q. What experimental design considerations are critical for studying the compound’s role in metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track incorporation into the TCA cycle via NMR metabolomics .

- Enzyme Assays : Use purified mitochondrial extracts and monitor succinate dehydrogenase activity spectrophotometrically (e.g., absorbance at 600 nm for reduced DCIP).

- Control Experiments : Include competitive inhibitors (e.g., malonate) to validate specificity. Statistical significance requires triplicate assays with error margins <5%.

Q. How do steric and electronic effects of the methyl ester group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density at the methylene carbon (C2) with analogs.

- Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings using Pd catalysts. The ester’s electron-withdrawing nature reduces nucleophilicity at C2, requiring higher catalyst loading (5–10 mol% Pd).

- Substituent Screening : Test methyl, ethyl, and tert-butyl esters to correlate steric bulk with reaction yields. Data contradictions (e.g., lower yields with bulkier esters) should be analyzed via ANOVA.

Data Analysis and Reproducibility

Q. How should researchers address variability in biological assay results (e.g., IC₅₀ values across cell lines)?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for cell culture (e.g., passage number ≤5, 80% confluency).

- Data Normalization : Express IC₅₀ relative to positive controls (e.g., cisplatin). Use Grubbs’ test to identify outliers in triplicate datasets.

- Mechanistic Follow-Up : Combine cytotoxicity data with transcriptomic profiling (RNA-seq) to identify pathways affected by ester hydrolysis products.

Q. What strategies ensure reproducibility in synthetic protocols for scale-up?

- Methodological Answer :

- Reaction Monitoring : Implement in situ FTIR to track carbonyl group conversion in real time.

- Purification SOPs : Use flash chromatography with predefined solvent ratios (e.g., hexane/ethyl acetate 7:3) and document Rf values for intermediates.

- Batch Records : Include detailed logs of catalyst lots, solvent purity (HPLC-grade), and temperature fluctuations (±2°C tolerance).

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.3 (s, 2H, CH₂), 3.7 (s, 3H, OCH₃) | |

| HPLC Retention Time | 8.2 min (C18, 70% MeOH) | |

| MTT Assay IC₅₀ (HeLa) | 48.7 ± 3.2 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.